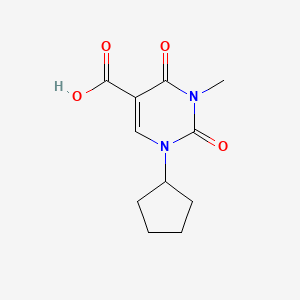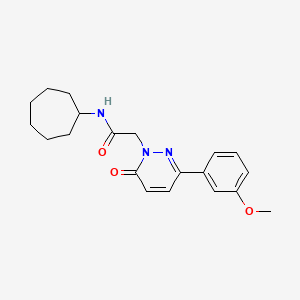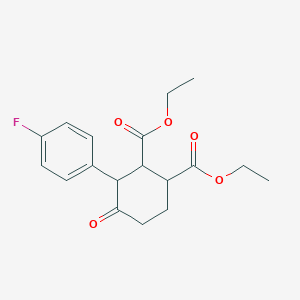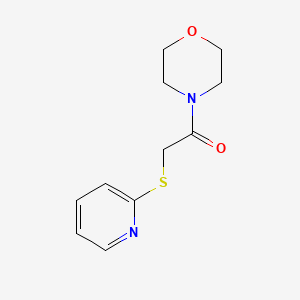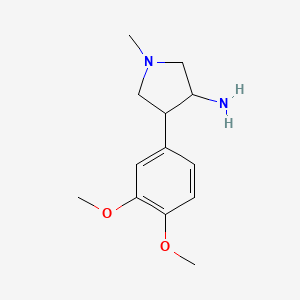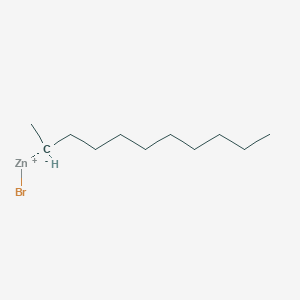![molecular formula C15H19F3O2Si B14873150 [1,1-Dimethyl-3-(2-trifluoromethoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14873150.png)
[1,1-Dimethyl-3-(2-trifluoromethoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1-Dimethyl-3-(2-trifluoromethoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane: is a complex organic compound that features a trifluoromethoxy group, a phenyl ring, and a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Dimethyl-3-(2-trifluoromethoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane typically involves multiple steps. One common approach is to start with a trifluoromethoxy-substituted phenyl compound and introduce the prop-2-ynyloxy group through a series of reactions. The trimethylsilane group is then added using a silylation reagent under appropriate conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyloxy group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can also occur, potentially affecting the phenyl ring or the prop-2-ynyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.
Substitution: Halogenating agents, nucleophiles, and electrophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: In organic synthesis, [1,1-Dimethyl-3-(2-trifluoromethoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs) with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the materials science industry, this compound can be used to create advanced materials with specific properties, such as increased stability, hydrophobicity, or electronic characteristics. It may also be used in the development of new polymers, coatings, and surface treatments.
Mechanism of Action
The mechanism of action of [1,1-Dimethyl-3-(2-trifluoromethoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets, while the trimethylsilane group can improve its metabolic stability and bioavailability.
Comparison with Similar Compounds
[1,1-Dimethyl-3-(2-trifluoromethoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane: shares similarities with other trifluoromethoxy-substituted phenyl compounds and trimethylsil
Properties
Molecular Formula |
C15H19F3O2Si |
|---|---|
Molecular Weight |
316.39 g/mol |
IUPAC Name |
trimethyl-[2-methyl-4-[2-(trifluoromethoxy)phenyl]but-3-yn-2-yl]oxysilane |
InChI |
InChI=1S/C15H19F3O2Si/c1-14(2,20-21(3,4)5)11-10-12-8-6-7-9-13(12)19-15(16,17)18/h6-9H,1-5H3 |
InChI Key |
QYGCNIBSTUMTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1OC(F)(F)F)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



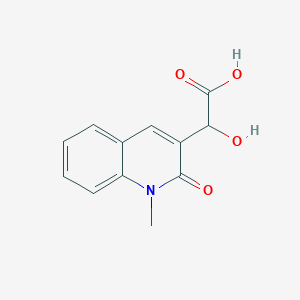
![7'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14873093.png)
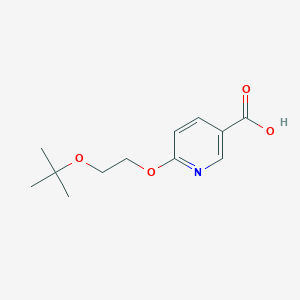

![Tert-butyl 2-((methylamino)methyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14873107.png)
